2-hydroxy-8-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
“2-hydroxy-8-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a derivative of pyrido[1,2-a]pyrimidin-4-one . Pyrido[1,2-a]pyrimidin-4-one derivatives have been tested as aldose reductase (ALR2) inhibitors and exhibit substantial inhibitory activity. The inhibitory potency is enhanced by introducing hydroxy groups in specific positions.
Synthesis Analysis
A highly efficient method for the multicomponent synthesis of substituted 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one derivatives has been developed . This synthesis starts from 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes, resulting in moderate to good yields .Chemical Reactions Analysis
An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Mechanism of Action
While the specific mechanism of action for “2-hydroxy-8-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one” is not mentioned in the retrieved papers, pyrido[1,2-a]pyrimidin-4-one derivatives have been found to possess significant anti-inflammatory and analgesic activities.
Future Directions
The future directions for research on “2-hydroxy-8-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one” and related compounds could include further exploration of their chemical properties and biological activity . Additionally, the development of more potent biological compounds could be achieved by linking together two or more pharmaceutically active heterocyclic compounds in a single molecular framework .
Properties
IUPAC Name |
2-hydroxy-8-methyl-3-phenylpyrido[1,2-a]pyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-7-8-17-12(9-10)16-14(18)13(15(17)19)11-5-3-2-4-6-11/h2-9,18H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPYDPKTCNIMTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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